Cadmium isodecanoate

Description

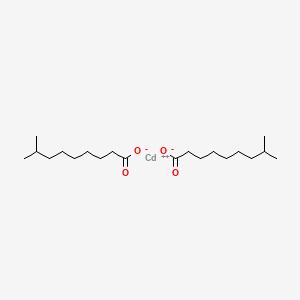

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93965-24-3 |

|---|---|

Molecular Formula |

C20H38CdO4 |

Molecular Weight |

454.9 g/mol |

IUPAC Name |

cadmium(2+);8-methylnonanoate |

InChI |

InChI=1S/2C10H20O2.Cd/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

FAZKBTBVXRTJLW-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Cadmium Isodecanoate

Cadmium Isodecanoate as a Single-Source Precursor in Advanced Materials Synthesis

Design Principles for Precursors in Metal Chalcogenide Deposition

The synthesis of metal chalcogenide thin films and nanoparticles relies heavily on the careful design and selection of molecular precursors. The properties of the precursor, such as its volatility, stability, and decomposition pathway, are of primary importance. psu.edu For techniques like Chemical Vapor Deposition (CVD), precursor volatility is a key factor. psu.edu However, solution-based methods like Aerosol-Assisted Chemical Vapor Deposition (AACVD) have expanded the range of usable precursors by depending on solubility rather than volatility. researchgate.net

Key design principles for precursors in metal chalcogenide deposition include:

Solubility and Volatility: The precursor must be soluble in a suitable solvent for solution-based deposition techniques or possess adequate volatility for vapor-phase methods. psu.edugelest.com The use of specific ligands, such as silanethiolato groups, can enhance the volatility of the precursor complex. psu.edu

Decomposition Characteristics: The precursor should decompose cleanly at a desired temperature, ideally below 300°C, to yield the target metal chalcogenide without incorporating impurities from the ligands. semanticscholar.org The decomposition temperature influences the choice of deposition technique and substrate. researchgate.netrsc.org

Stability and Handling: Precursors should be stable under ambient conditions for ease of storage and handling, yet reactive enough to undergo decomposition under controlled conditions. polytechnique.edu

Ligand Design: The ligands attached to the metal center play a crucial role in determining the precursor's properties. psu.edu For instance, carboxylate ligands, like isodecanoate, are utilized in the synthesis of metal chalcogenide precursors. gelest.com Dithiocarbamates are another class of chelating ligands that form stable complexes with many elements and have been used for depositing metal chalcogenide thin films. rsc.org The choice of ligands can influence the resulting material's morphology and phase. rsc.org

Single-Source vs. Dual-Source Precursors: Single-source precursors contain both the metal and the chalcogen element within the same molecule, offering better stoichiometric control. rsc.org In contrast, dual-source methods use separate precursors for the metal and the chalcogen. rsc.org

The table below summarizes various precursor types and their applications in metal chalcogenide deposition.

| Precursor Type | Deposition Method | Application | Key Characteristics |

| Cadmium Carboxylates | Solution-based methods | Synthesis of CdTe Quantum Dots | Soluble in organic solvents, tunable decomposition. semanticscholar.orgeuropa.eu |

| Cadmium Dithiocarbamates | MOCVD, AACVD | Deposition of CdS thin films | Form stable, often volatile, complexes. rsc.org |

| Cadmium Silanethiolates | Spin Coating | Formation of CdS thin films | Sulfur-rich kernel, potential for enhanced volatility. psu.edu |

| Organometallic Cadmium Compounds | Hot-Injection Synthesis | Synthesis of CdSe Quantum Dots | Highly reactive, often replaced by less toxic alternatives like CdO. libretexts.org |

Precursor Design for Nanocrystal Synthesis Control

The design of precursors is fundamental to controlling the synthesis of nanocrystals, influencing their size, shape, and crystalline phase. The hot-injection synthesis method, a key technique for producing high-quality quantum dots, relies on separating the nucleation and growth stages, which is controlled by the precursor chemistry and reaction conditions. libretexts.org

Key aspects of precursor design for nanocrystal synthesis control include:

Ligand Engineering: Capping ligands or surfactants are crucial in controlling nanocrystal growth and preventing aggregation. libretexts.org For example, long-chain fatty acids, related to isodecanoate, can act as stabilizing ligands on the nanocrystal surface. The length of the alkyl chain in the surfactant can influence the diameter and size distribution of the nanoparticles due to steric hindrance. scielo.org.mx

Solvent System: The choice of solvent is also critical. High-boiling point coordinating solvents are often used to facilitate the high temperatures required for good crystallinity and to help stabilize the growing nanocrystals. libretexts.org

Precursor Concentration: The relative concentrations of the cadmium and chalcogen precursors can influence the stoichiometry and even the crystalline phase of the resulting nanocrystals.

Injection and Thermal Control: The rapid injection of a cooler precursor solution into a hot solvent mixture causes a sudden drop in temperature, quenching nucleation and allowing for controlled growth of the existing nuclei. libretexts.orgscielo.org.mx

The following table details how different precursor systems and synthesis parameters can be manipulated to control the properties of the resulting nanocrystals.

| Controlled Property | Method of Control | Precursor/Synthesis Detail |

| Size | Reaction Time and Temperature | In hot-injection synthesis, longer reaction times and higher temperatures generally lead to larger nanocrystals. scielo.org.mx |

| Shape | Capping Ligands | The selective adsorption of ligands to specific crystal facets can direct anisotropic growth, leading to shapes like nanorods or prisms. libretexts.org |

| Crystalline Phase | Deposition Temperature | In AACVD, different crystalline phases (e.g., cubic vs. hexagonal) of ZnS can be obtained by varying the deposition temperature. rsc.org |

| Composition | Precursor Ratio | The ratio of different metal precursors can be adjusted to create ternary or quaternary alloyed nanocrystals with tunable electronic properties. nju.edu.cn |

Advanced Materials Fabrication Utilizing Cadmium Isodecanoate As a Precursor

Deposition of Cadmium-Containing Thin Films

The deposition of thin films containing cadmium is a critical process for manufacturing various electronic and optoelectronic devices. Cadmium isodecanoate and its derivatives are instrumental in several deposition techniques, including Chemical Bath Deposition (CBD), Aerosol-Assisted Chemical Vapor Deposition (AACVD), and electrochemical deposition. These methods allow for the controlled growth of cadmium-containing layers, such as cadmium sulfide (B99878) and cadmium selenide (B1212193), on various substrates.

Mechanisms and Kinetics of Chemical Bath Deposition (CBD) for Cadmium Sulfide and Selenide Films from this compound Derivatives

Chemical Bath Deposition (CBD) is a cost-effective and straightforward technique for depositing thin films like cadmium sulfide (CdS) and cadmium selenide (CdSe). mdpi.comresearchgate.net The process relies on the controlled precipitation of the desired material from a solution onto a substrate. scielo.br In the context of this compound derivatives, the cadmium salt provides the Cd²⁺ ions.

The growth of films via CBD can occur through two primary mechanisms: the ion-by-ion process and the cluster-by-cluster mechanism. mdpi.comchalcogen.ro The ion-by-ion mechanism involves the heterogeneous nucleation and growth of the film directly on the substrate surface. chalcogen.ro Conversely, the cluster-by-cluster mechanism involves the formation of colloidal particles in the bulk of the solution, which then adsorb onto the substrate. mdpi.com The dominant mechanism is influenced by factors such as the concentrations of precursors, pH, and temperature. scielo.br

Investigation of Aerosol-Assisted Chemical Vapor Deposition (AACVD) using this compound Precursors

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile technique that overcomes the limitation of precursor volatility required in conventional CVD. rsc.orgrsc.orgresearchgate.net In AACVD, a solution of the precursor, in this case, this compound, is aerosolized and transported to a heated substrate via a carrier gas. sonozap.com This method allows for the use of a wider range of precursors that are soluble but not necessarily volatile. rsc.orgresearchgate.net

The decomposition of the this compound precursor on the hot substrate surface leads to the formation of a thin film. The morphology, crystallinity, and thickness of the resulting film are highly dependent on several experimental parameters. rsc.org These include the deposition temperature, the concentration of the precursor solution, the solvent used, and the nature of the substrate. rsc.orgresearchgate.net For instance, studies on related cadmium precursors have shown that an increase in deposition temperature can lead to an increase in particle size and changes in film morphology. researchgate.net The solvent can also play a role in directing the shape of the resulting nanocrystals. researchgate.net

The use of single-source precursors in AACVD, where both the metal and the chalcogen are part of the same molecule, has been explored to achieve better stoichiometric control of the deposited films. rsc.org However, the flexibility of AACVD also allows for the use of mixed precursor solutions to deposit ternary or doped materials. rsc.org

Electrochemical Deposition Pathways for Cadmium Chalcogenide Layers

Electrochemical deposition is another powerful technique for fabricating cadmium chalcogenide thin films. mdpi.comchalcogen.ro This method involves the reduction of ionic species from an electrolyte solution onto a conductive substrate by applying an electrical potential. chalcogen.ro For the deposition of cadmium sulfide (CdS) or cadmium selenide (CdSe), the electrolyte bath contains a cadmium salt, such as cadmium acetate (B1210297), and a source of sulfide or selenide ions. mdpi.comchalcogen.ro

The deposition can be carried out potentiostatically or potentiodynamically. ekb.eg In the case of CdS deposition from a solution containing Cd²⁺ and thiosulfate (B1220275) ions (S₂O₃²⁻), the mechanism involves the electrochemical reduction of thiosulfate to produce sulfide ions, which then react with the cadmium ions to form CdS on the cathode. ekb.eg The quality and composition of the films are sensitive to the deposition potential, current density, pH of the electrolyte, and temperature. cyberleninka.ru For instance, stoichiometric CdSe films have been obtained in a narrow potential range. cyberleninka.ru

Post-deposition annealing is often employed to improve the crystallinity and electronic properties of the electrochemically deposited films. mdpi.com This process can lead to grain growth and a decrease in the material's band gap. mdpi.com Electrochemical deposition has been successfully used to create heterojunctions, such as CdS/CdTe, for solar cell applications. mdpi.com

Influence of this compound Precursor Concentration on Film Morphology and Crystallinity

The concentration of the this compound precursor in the deposition process significantly impacts the morphology and crystallinity of the resulting thin films. This holds true across various deposition techniques, including CBD, AACVD, and electrochemical deposition.

In Chemical Bath Deposition , increasing the concentration of the cadmium precursor can lead to thicker films. scielo.org.mx However, it can also affect the crystalline quality. For instance, in the deposition of CdO films from a cadmium precursor, higher concentrations led to improved crystalline quality up to a certain point. scielo.org.mx Similarly, for Cd₁₋ₓZnₓS films, the concentration of the cadmium source was found to influence the film growth rate and surface uniformity. opticsjournal.net

In Aerosol-Assisted Chemical Vapor Deposition , the precursor concentration in the solvent is a key parameter for controlling the film's stoichiometry and morphology. rsc.org Higher concentrations of precursors have been found to be crucial for forming stoichiometric or near-stoichiometric films of materials like SnS. rsc.org The concentration can also influence the resulting morphology, which can range from particulate films to more compact layers.

In Electrochemical Deposition , the concentration of cadmium ions in the electrolyte bath directly affects the deposition rate and the composition of the film. cyberleninka.ru For cadmium selenide films, an increase in the cadmium concentration in the Cd-Se system was found to degrade the crystallinity of the thin films. researchgate.net This was accompanied by a decrease in the optical band gap, which was attributed to an increase in crystallite size at higher cadmium concentrations. researchgate.net

The following table summarizes the general influence of increasing cadmium precursor concentration on film properties:

| Deposition Method | Effect on Film Thickness | Effect on Crystallinity | Effect on Morphology |

| Chemical Bath Deposition (CBD) | Generally increases. scielo.org.mx | Can improve or degrade depending on the system. scielo.org.mxopticsjournal.net | Affects uniformity and compactness. opticsjournal.net |

| Aerosol-Assisted Chemical Vapor Deposition (AACVD) | Can lead to higher deposition rates. researchgate.net | Can be critical for achieving stoichiometry. rsc.org | Influences the formation of particulate or dense films. rsc.org |

| Electrochemical Deposition | Influences deposition rate. cyberleninka.ru | Can lead to degradation. researchgate.net | Affects particle size. researchgate.net |

Synthesis of Cadmium-Based Nanomaterials

This compound also serves as a critical starting material for the synthesis of cadmium-based nanomaterials, particularly quantum dots. These nanomaterials exhibit unique size-dependent optical and electronic properties, making them suitable for a wide range of applications.

Controlled Synthesis of Cadmium Sulfide and Selenide Quantum Dots via this compound-Derived Routes

The synthesis of cadmium sulfide (CdS) and cadmium selenide (CdSe) quantum dots (QDs) often involves high-temperature pyrolysis of organometallic precursors in a coordinating solvent. uconn.edu this compound can be used as the cadmium source in these syntheses.

The general approach for synthesizing CdSe QDs involves the rapid injection of a selenium precursor solution into a hot solution containing the cadmium precursor, surfactants, and a high-boiling-point solvent like octadecene. uconn.eduwisc.edu The surfactants, such as oleic acid and trioctylphosphine (B1581425), play a crucial role in controlling the growth and stabilization of the nanocrystals. uconn.edu The size of the resulting quantum dots, and therefore their photoluminescent properties, can be controlled by varying reaction parameters such as temperature, precursor concentration, and reaction time. researchgate.net

Similarly, CdS quantum dots can be synthesized using a cadmium precursor derived from this compound and a sulfur source. researchgate.netnih.gov Various methods, including chemical routes and biosynthesis, have been explored for the preparation of CdS QDs. nih.govd-nb.inforesearchgate.net The resulting nanoparticles are typically characterized by their spherical shape and crystalline structure. d-nb.inforesearchgate.net The size of the CdS QDs determines their optical properties, with smaller particles exhibiting a larger band gap. researchgate.net

The table below outlines typical parameters and resulting properties for the synthesis of CdSe quantum dots:

| Parameter | Description | Influence on Quantum Dots |

| Cadmium Precursor | Cadmium oxide, cadmium acetate, or derivatives of this compound. wisc.edu | Source of cadmium for the nanocrystal lattice. |

| Selenium Precursor | Selenium powder dissolved in trioctylphosphine or octadecene. uconn.eduwisc.edu | Source of selenium for the nanocrystal lattice. |

| Surfactants | Oleic acid, trioctylphosphine. uconn.edu | Control growth, prevent aggregation, and passivate the surface. |

| Solvent | High-boiling-point coordinating solvents like octadecene. uconn.edu | Provides the reaction medium and influences heat transfer. |

| Temperature | Typically high temperatures (e.g., 225 °C) for nucleation and growth. uconn.eduwisc.edu | Affects reaction kinetics and the size of the QDs. |

| Reaction Time | The duration for which the reaction is allowed to proceed. | Longer times generally lead to larger QDs. |

Exploration of Nanoparticle Morphological Control using Carboxylate Precursors

The morphology of nanoparticles—their shape and size—is a determining factor for their mechanical, optical, and electronic properties. inl.gov Carboxylate precursors, including this compound, are instrumental in directing the morphology of nanocrystals during synthesis. The thermolysis of such molecular precursors in hot coordinating solvents is a primary route for producing high-quality nanocrystals, such as Cadmium Sulfide (CdS). nih.gov This synthetic method allows for the precise control of nanoparticle morphology by varying reaction parameters like temperature, time, and the concentration of the precursor and capping agents. nih.gov

The choice of ligands and capping agents is particularly crucial. Surfactants containing carboxylic acid groups are widely used in the synthesis of metal oxide nanoparticles. mdpi.com The interaction between the precursor and these agents dictates the growth rate of different crystal facets, leading to specific shapes. For instance, the ratio of oleylamine (B85491) to oleic acid has been shown to be critical in controlling the morphology of Mn-doped ZnO nanoparticles, yielding shapes from hexagonal nanopyramids to nanodisks and irregular nanospheres. mdpi.com Similarly, in the synthesis of CdS nanoparticles, using different cadmium carboxylate precursors in conjunction with various capping agents like hexadecylamine (B48584) (HDA) and oleylamine (OLA) resulted in distinct morphologies and sizes, including spheres, ovals, and rods. nih.gov The long hydrocarbon chain of ligands like oleic acid also provides steric hindrance, preventing aggregation and enabling high dispersity of the nanoparticles in nonpolar solvents. mdpi.com

Table 1: Influence of Carboxylate Precursors and Capping Agents on Nanoparticle Morphology

| Precursor System | Capping Agent(s) | Resulting Nanoparticle Morphology | Reference(s) |

|---|---|---|---|

| Cadmium dithiocarbamate (B8719985) & Cadmium ethyl xanthate complexes | Oleylamine (OLA) | Spherical and oval shapes (9.93 ± 1.89 to 16.74 ± 2.78 nm) | nih.gov |

| Cadmium dithiocarbamate & Cadmium ethyl xanthate complexes | Hexadecylamine (HDA) | Spherical, oval, and rod shapes (9.40 ± 1.65 to 29.90 ± 5.32 nm) | nih.gov |

| Titanium isopropoxide | Oleic acid & Oleylamine | Rod and spherical shapes | mdpi.com |

Surface Chemistry and Ligand Interactions in Nanoparticle Stability and Growth

The stability and growth of nanoparticles are governed by their surface chemistry, specifically the interactions between the nanoparticle's surface atoms and the surrounding organic ligands. rsc.org Ligand exchange is a key process for tailoring the surface chemistry of nanomaterials, which enhances their stability and optimizes them for specific applications. numberanalytics.com

In systems using carboxylate precursors like this compound, the bonding mechanism involves the coordination of oxygen anions from the deprotonated carboxylate groups to the metal cations on the nanoparticle surface. mdpi.com These ligands form a protective shell around the inorganic core, preventing agglomeration and controlling particle growth. mdpi.comrsc.org The properties of this ligand shell are critical; for example, amphiphilic polymers can be used to make nanoparticles, which are typically soluble only in hydrophobic solvents, soluble in aqueous solutions for biomedical applications. nih.gov

The stability of a nanoparticle dispersion can be evaluated by its zeta potential, which measures the magnitude of the electrostatic or charge repulsion/attraction between particles. ekb.eg A higher absolute zeta potential value indicates greater stability. ekb.eg The surface area and porosity, which can be characterized using methods like the Brunauer–Emmett–Teller (BET) analysis, also play a significant role. ekb.eg A high surface area can provide more active sites for interaction and can be beneficial for applications such as sensing and catalysis. ekb.eg The interplay between the inorganic nanoparticle core and the organic ligand shell is complex and crucial, as it directly influences the material's optoelectronic properties. rsc.org

Role of this compound in Polymer Additive Research

This compound functions as a multifunctional additive in the polymer industry, primarily known for its role as a heat stabilizer, a catalyst in polymerization reactions, and as a component in the formulation of coatings and paints.

Mechanisms of Heat Stabilization in Polymer Formulations Involving this compound

This compound is an effective heat stabilizer, particularly for polyvinyl chloride (PVC). ontosight.ai During processing at high temperatures or upon exposure to UV light, PVC tends to degrade, releasing hydrochloric acid. industrialchemicals.gov.au Cadmium carboxylate stabilizers, such as this compound, work by reacting with this liberated hydrochloric acid. industrialchemicals.gov.au This reaction forms cadmium chloride and the corresponding carboxylic acid (isodecanoic acid), neutralizing the acid and preventing it from catalyzing further polymer degradation. industrialchemicals.gov.au

These stabilizers are typically incorporated into PVC articles at concentrations of 0.5–2.5% by weight. industrialchemicals.gov.au The mechanism of stabilization in halogen-containing polymers can also involve the stabilization of carbocation intermediates that form during the degradation process. google.com While historically effective, concerns over cadmium's toxicity have led to its replacement in many applications by other systems, such as those based on zinc or calcium/zinc combinations. ontosight.aiindustrialchemicals.gov.au

Table 2: Research Findings on PVC Heat Stabilization

| Stabilizer System | Key Finding | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Cadmium Carboxylates | Reacts with HCl released during PVC degradation. | Forms cadmium chloride and the conjugate carboxylic acid, preventing further degradation. | industrialchemicals.gov.au |

| Dimethyltin, Dibutyltin, & Dioctyltin dineodecanoate (DMTDN, DBTDN, DOTDN) | Thermal stability follows the order: DOTDN > DBTDN > DMTDN. | Organotin compounds are highly effective heat stabilizers for PVC. | researchgate.net |

Catalytic Action of this compound in Polymerization Reactions

This compound is recognized for its catalytic activity in certain polymerization reactions. ontosight.ai It has been cited as a catalyst in the production of polyesters and polyamides. ontosight.aigoogle.com In the broader context of metal-catalyzed polymerization, the systematic modification of the catalyst's ligand scaffold, metal center, and reaction conditions can be used to control the catalytic activity and selectivity, thereby producing polymers with desired microstructures. tennessee.edu

Recent research has also explored the use of cadmium-containing nanocrystals as photocatalysts. For instance, cadmium selenide (CdSe) quantum dots have been successfully used to facilitate photo-controlled radical reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org This process is initiated by light and demonstrates that cadmium compounds can act as effective photoredox catalysts, mediating electron transfer to control the polymerization process. rsc.org While the specific mechanisms for this compound in polyester (B1180765) and polyamide production are proprietary and less detailed in open literature, its function falls within the established class of metal carboxylate catalysts used in condensation polymerization.

Formulation Science of Coatings and Paints Utilizing this compound as a Drier or Dispersant

In the coatings and paints industry, metal carboxylates like this compound serve essential functions as driers and dispersants. ontosight.aigellnerindustrial.comdurachem.com

Driers (Siccatives): Driers are organometallic salts that act as catalysts to accelerate the drying (curing) time of autoxidizable resins, such as alkyds, found in many paints and coatings. durachem.comgoogleapis.com The metal component is responsible for the catalytic action. durachem.com Driers are classified based on their function:

Primary Driers: These are oxidation catalysts that work mainly on the surface of the wet film. durachem.compatchamltd.com

Through Driers: These ensure that the coating dries at a uniform rate throughout the entire film, preventing the surface from sealing while the underlying layer remains wet. durachem.com

Auxiliary Driers: These modify the action of other driers and can assist with pigment wetting and hardness development. durachem.compatchamltd.com

Dispersants: Dispersants are additives used to wet, disperse, and stabilize solid particles, such as pigments and fillers, within a liquid medium. gellnerindustrial.com They prevent particles from clumping together (flocculation), ensuring uniform color and consistency in the final coating. gellnerindustrial.com A typical dispersant has a polymeric structure with an anchoring group that attaches to the particle surface and a polymeric chain that provides steric stability in the solvent. gellnerindustrial.com Metal soaps, a category that includes this compound, can act as pigment wetting and dispersing agents, improving gloss and stability. durachem.com

Coordination Chemistry and Solution Phase Speciation of Cadmium Isodecanoate

Complexation Behavior of Cadmium with Carboxylate Ligands

The interaction between cadmium and carboxylate ligands, such as isodecanoate, is a cornerstone of its coordination chemistry. These interactions lead to the formation of various complex structures with distinct properties.

Equilibrium and Thermodynamic Studies of Cadmium Isodecanoate Complex Formation

The formation of this compound complexes is an equilibrium-driven process significantly influenced by thermodynamic parameters. Studies on cadmium-carboxylate systems indicate that the complexation is generally a spontaneous and endothermic process. The positive enthalpy change (ΔH) suggests that the complexation process strengthens with increasing temperature, while a positive entropy change (ΔS) indicates a more random process upon complex formation. ekb.egnih.gov

Table 1: General Thermodynamic Parameters for Cadmium-Carboxylate Complexation

| Parameter | Value | Significance |

|---|---|---|

| Gibbs Free Energy (ΔG) | Negative | Spontaneous process |

| Enthalpy (ΔH) | Positive | Endothermic reaction |

| Entropy (ΔS) | Positive | Increased randomness |

Computational and Experimental Approaches to Elucidate Coordination Geometries and Binding Affinities

A variety of computational and experimental techniques are employed to understand the three-dimensional structures and binding strengths of cadmium carboxylate complexes. iopan.gda.plresearchgate.net

Computational Approaches: Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for predicting the geometry, bond lengths, bond angles, and thermodynamic parameters of cadmium carboxylate complexes. ekb.egcompchemday.orgscilit.com These computational models can simulate the interaction between cadmium and isodecanoate, providing insights into the most stable coordination geometries. nih.gov

Experimental Approaches: X-ray crystallography is a primary experimental method for determining the precise solid-state structure of these complexes, revealing details about the coordination number and geometry of the cadmium center. nih.gov Cadmium(II) is known to exhibit a range of coordination numbers, typically from four to eight, leading to diverse geometries such as tetrahedral, square pyramidal, and octahedral. nih.govresearchgate.net Spectroscopic techniques like FTIR and Raman spectroscopy provide information about the coordination modes of the carboxylate group, which can bind to the cadmium ion in monodentate, bidentate (chelating or bridging), or more complex fashions. nih.gov NMR spectroscopy, particularly diffusion-ordered spectroscopy (DOSY), can be used to investigate the structure of these complexes in solution, revealing that their aggregation state can be highly dependent on the solvent. acs.orgrsc.org

Influence of Environmental Parameters on this compound Speciation

The chemical form, or speciation, of this compound in solution is not static but is dynamically influenced by environmental factors such as pH, ionic strength, and the presence of other competing ligands.

pH-Dependent Complexation Dynamics

The pH of the aqueous medium is a critical factor controlling the speciation of this compound. At lower pH values, the carboxylate groups of the isodecanoate ligand can become protonated, reducing their ability to bind with cadmium ions. As the pH increases, the carboxylate groups deprotonate, making them more available for complexation with Cd(II). hnu.edu.cnnih.govnih.gov

Table 2: Predominant Cadmium Species at Different pH Ranges

| pH Range | Predominant Cadmium Species |

|---|---|

| < 2 | Cd²⁺ (protonated ligand) |

| 2 - 8 | Cd²⁺, [Cd(isodecanoate)]⁺ |

| > 8 | Cd(OH)⁺, Cd(OH)₂ (precipitation) |

Effects of Ionic Strength and Competing Ligands on this compound Stability

The stability of this compound complexes can be influenced by the ionic strength of the solution and the presence of other ligands that can compete for the cadmium ion.

Ionic Strength: An increase in ionic strength can affect the activity coefficients of the ions in solution, which in turn can influence the stability constants of the complexes. Generally, increasing ionic strength can decrease the stability of metal-ligand complexes due to shielding effects. iopan.gda.plnih.gov Studies on cadmium partitioning have shown that the extent of this effect is significant and must be considered in environmental models. nih.gov

Competing Ligands: In natural and industrial environments, other ligands are often present that can compete with isodecanoate for binding to cadmium. These can include inorganic anions like chloride (Cl⁻) and sulfate (SO₄²⁻), as well as other organic molecules. hnu.edu.cnnih.gov The formation of complexes with these competing ligands will reduce the concentration of this compound. The relative stability of the complexes formed with different ligands will determine the equilibrium speciation of cadmium in the system. iopan.gda.plresearchgate.net For example, chloride ions are known to form water-soluble complexes with cadmium, which can increase its mobility in certain environments. hnu.edu.cnresearchgate.net

Redox Chemistry and Electrochemical Behavior of this compound Complexes

The electrochemical properties of cadmium are central to its redox chemistry. Cadmium typically exists in the +2 oxidation state in its complexes. The reduction of Cd(II) to its metallic state (Cd(0)) is a key process in electrochemical studies.

Electrochemical techniques such as cyclic voltammetry and square wave voltammetry are used to study the redox behavior of cadmium complexes. ekb.egmdpi.com These methods can determine the reduction potential of the Cd(II)/Cd(0) couple. The presence of ligands like isodecanoate can shift this reduction potential. The formation of a stable complex with isodecanoate makes the reduction of Cd(II) more difficult, resulting in a shift of the reduction peak to more negative potentials. ekb.eg

The electrochemical response is also influenced by experimental conditions such as the supporting electrolyte and pH. researchgate.net For instance, the peak current in voltammetric measurements can be pH-dependent. researchgate.net Studies using various electrode materials have been conducted to detect cadmium ions, and the formation of complexes is a critical factor in these analytical methods. nih.govnih.govmdpi.com

Environmental Disposition and Remediation Strategies for Cadmium Isodecanoate and Its Derivatives

Environmental Release and Mobility of Cadmium Isodecanoate-Derived Cadmium

Once materials containing this compound are introduced into the environment, the cadmium can be released and become mobile, posing risks to ecosystems. who.int The primary concern is the release of soluble ionic cadmium, which is bioavailable and toxic. industrialchemicals.gov.au

Leaching Characteristics of Cadmium from Polymer Composites Containing Isodecanoate Stabilizers in Diverse Environmental Media

The release of cadmium from PVC and other polymer composites stabilized with isodecanoate is a critical pathway for its entry into the environment. industrialchemicals.gov.au Leaching studies are essential to understand the rate and extent of this release under various environmental conditions.

Initial Surface Removal: Research indicates that cadmium stabilizers present on the surface of new PVC articles can be rapidly removed upon initial use or exposure to environmental elements. industrialchemicals.gov.au

Landfill Conditions: In simulated landfill environments, cadmium-based stabilizers have been shown to be not readily released from the PVC matrix. industrialchemicals.gov.au The polymer matrix is expected to immobilize the cadmium stabilizers. industrialchemicals.gov.au However, processes that lead to the deterioration of the PVC matrix, such as those in some recycling or waste management practices, have the potential to release cadmium. industrialchemicals.gov.au

Sunlight-Mediated Release: Studies have demonstrated that sunlight can promote the rapid release of hazardous cadmium from commercial cadmium pigments used in plastics. plymouth.ac.uk This photodegradation of the polymer can enhance the leaching of cadmium into aqueous environments.

Assessment of Cadmium Mobility in Soil-Water Systems Following Introduction of this compound Containing Materials

The introduction of materials containing this compound, such as plastic waste, can significantly impact the mobility of cadmium in soil and water systems.

Influence of Microplastics: The presence of microplastics, which can be formed from the degradation of larger plastic items, complicates the behavior of cadmium in soil. mdpi.comtandfonline.com Microplastics can act as carriers for cadmium and other contaminants. mdpi.com The interaction between microplastics and cadmium can increase the exchangeable and available forms of cadmium in the soil, thereby enhancing its mobility and potential for uptake by plants. mdpi.commdpi.com

Effect on Soil Properties: The presence of microplastics can alter soil properties such as pH. An increase in soil pH, which can be induced by certain microplastics, may lead to a higher negative surface charge on both soil particles and the microplastics themselves. tandfonline.com This, in turn, can facilitate the adsorption of positively charged cadmium ions. tandfonline.com

Desorption and Bioavailability: While microplastics can adsorb cadmium, they generally have a lower adsorption capacity than soil particles. tandfonline.com This can lead to increased desorption of cadmium from the soil, making it more bioavailable for uptake by plants and other organisms. tandfonline.commdpi.com Studies have shown that the presence of microplastics can lead to higher concentrations of extractable cadmium in the soil. mdpi.com

Remediation Technologies for Cadmium Contamination Relevant to Isodecanoate Sources

Given the persistence and toxicity of cadmium, various remediation technologies have been developed to address contamination from sources including those derived from isodecanoate stabilizers. These technologies can be broadly categorized into physical, chemical, and biological methods. scirp.org

Adsorption-Based Removal of Cadmium Ions from Aqueous Solutions Using Advanced Materials

Adsorption is a widely used and effective method for removing heavy metal ions like cadmium from water. nih.gov This process involves the binding of cadmium ions to the surface of an adsorbent material. A variety of advanced materials have been investigated for their potential to remove cadmium from aqueous solutions.

Carbon-Based Nanosorbents: Materials such as activated carbon and carbon nanotubes have proven to be effective adsorbents for cadmium ions due to their high surface area and porous structure. nih.govajol.info

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with high specific surface areas and tunable chemical functionalities, making them highly efficient for the adsorption of cadmium ions from water. nih.gov

Nanochitosan: This biocompatible and biodegradable polymer has shown a high capacity for adsorbing cadmium, with the primary mechanism being chelation with amine and hydroxyl groups. researchgate.net

Clay Minerals and Oxides: Natural materials like bentonite (B74815) and zeolites, as well as synthetic materials like alumina/iron oxide nanocomposites, have demonstrated significant cadmium removal capabilities. publicknowledgeproject.orgscirp.orgresearchgate.net The efficiency of these materials is often pH-dependent. scirp.org

Interactive Table: Comparison of Adsorbent Materials for Cadmium Removal

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Key Features |

| Alumina/Iron Oxide Nano Composite | 625 | 6 | High surface area, magnetic properties |

| Nanochitosan | ~220 (1.96 mmol/g) | >5 | Biocompatible, chelation mechanism |

| Activated Palm Kernel Shell | ~225 (Langmuir qm=2000) | 2 | Low-cost, agricultural waste-based |

| Bentonite | Varies | Varies | Natural clay, high availability |

| Metal-Organic Frameworks | Varies | Varies | High porosity, tunable structure |

Bioremediation and Phytoremediation Approaches for Cadmium Sequestration from Contaminated Sites

Bioremediation and phytoremediation are environmentally friendly and cost-effective approaches that utilize living organisms to remove or sequester contaminants from soil and water. bohrium.commdpi.com

Bioremediation: This technique employs microorganisms such as bacteria, fungi, and algae to detoxify or immobilize cadmium. bohrium.commdpi.com These microbes can accumulate cadmium intracellularly or adsorb it onto their cell surfaces. scirp.org Some microorganisms can also transform cadmium into less mobile or toxic forms. mdpi.com Cooperative systems using both autotrophic and heterotrophic bacteria have shown enhanced cadmium removal efficiency from soil. rsc.org

Phytoremediation: This approach uses plants to extract, stabilize, or volatilize cadmium from contaminated soil. nih.govmdpi.com

Phytoextraction: Hyperaccumulator plants can absorb large quantities of cadmium through their roots and translocate it to their harvestable shoots. omicsonline.orgresearchgate.net Species like Brassica juncea have been identified as effective cadmium accumulators. omicsonline.org

Phytostabilization: Certain plants can reduce the mobility and bioavailability of cadmium in the soil by immobilizing it in their root zone, thereby preventing its entry into the food chain or groundwater. mdpi.comijoear.com This can be achieved through root sorption, precipitation, and complexation. mdpi.com

Interactive Table: Phytoremediation Approaches for Cadmium

| Phytoremediation Type | Mechanism | Example Plant Species |

| Phytoextraction | Uptake and accumulation of cadmium in harvestable plant tissues. | Brassica juncea, Thlaspi caerulescens, Sedum alfredii |

| Phytostabilization | Immobilization of cadmium in the soil through root action. | Vetiveria zizanioides, Miscanthus x giganteus, Virola surinamensis |

| Phytostimulation | Enhancement of microbial activity in the root zone to aid in remediation. | Legumes, grasses |

Analytical Methodologies for Tracking this compound and its Transformation Products in the Environment

Accurate and sensitive analytical methods are crucial for monitoring the presence and transformation of this compound and its derivatives in environmental samples. The primary focus of analysis is typically on the total cadmium concentration, as the organic isodecanoate component is expected to degrade. industrialchemicals.gov.au

Standard methods for the analysis of cadmium in environmental matrices such as water, soil, and air often involve sample preparation followed by instrumental analysis. cdc.govnih.gov

Sample Preparation:

Digestion: Acid digestion, commonly with nitric acid, is used to break down the sample matrix and bring the cadmium into a solution that can be analyzed. cdc.govnih.gov

Extraction: For some samples, extraction techniques may be used to isolate cadmium from interfering substances. cdc.gov

Analytical Techniques:

Atomic Absorption Spectrometry (AAS): This is a widely used and well-established technique for determining cadmium concentrations. cdc.govnih.govolympianwatertesting.com It can be performed in flame or graphite (B72142) furnace modes, with the latter offering higher sensitivity. olympianwatertesting.com

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is another common and sensitive method for measuring cadmium in various environmental samples. olympianwatertesting.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS offers very low detection limits and is suitable for trace-level analysis of cadmium. olympianwatertesting.com

X-Ray Fluorescence (XRF): XRF is a non-destructive technique that can be used for the rapid screening of cadmium in solid samples. olympianwatertesting.com

Interactive Table: Common Analytical Methods for Cadmium in Environmental Samples

| Analytical Technique | Sample Matrix | Typical Detection Limit |

| Graphite Furnace AAS (GFAAS) | Water, Blood, Urine | 0.1 - 0.4 µg/L |

| Inductively Coupled Plasma-OES (ICP-OES) | Water, Soil | ~1 ppb (µg/L) |

| Inductively Coupled Plasma-MS (ICP-MS) | Water, Soil, Biological Tissues | ppt (ng/L) range |

| Atomic Absorption Spectrometry (AAS) - Flame | Water, Air | 0.005 mg/L |

Mass Spectrometry for Isodecanoate-Related Cadmium Species Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the identification and quantification of chemical species, including organometallic compounds and for speciation analysis.

When coupled with a separation technique like chromatography, MS becomes a highly powerful analytical platform. Inductively coupled plasma-mass spectrometry (ICP-MS) is the state-of-the-art technique for the determination of trace and ultra-trace concentrations of elements. tiho-hannover.de For environmental samples, ICP-MS can provide highly sensitive measurements of the total cadmium concentration. rjsvd.comtiho-hannover.de

For the specific identification of isodecanoate-related cadmium species, the hyphenation of liquid chromatography with mass spectrometry (LC-MS) is a promising approach. In such a setup, the different cadmium species are first separated by the LC system. The eluent from the LC is then introduced into the mass spectrometer, which can provide information on the molecular weight of the eluting species. This would allow for the identification of the intact this compound molecule, as well as any degradation products or complexes it may form in the environment. Advanced techniques like tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.gov

While specific applications of MS for the direct analysis of this compound in environmental samples are not widely reported, the principles have been successfully applied to the speciation of cadmium in various matrices. For example, LC-ICP-MS has been used to study the binding of cadmium to proteins and other biomolecules. This approach could be adapted to investigate the interaction of this compound with natural organic matter in soil and water.

Interactive Data Table: Mass Spectrometry Techniques for Cadmium Speciation

| Technique | Abbreviation | Principle | Application for Isodecanoate-Related Cadmium Species | Key Findings/Potential |

| Inductively Coupled Plasma - Mass Spectrometry | ICP-MS | Uses an inductively coupled plasma to ionize the sample and a mass spectrometer to separate and quantify the ions. | Highly sensitive determination of total cadmium concentration. tiho-hannover.de | Gold standard for trace metal analysis, but without prior separation, it does not provide speciation. |

| Liquid Chromatography - Mass Spectrometry | LC-MS | Couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. | Separation and identification of intact this compound and its derivatives. nih.gov | Potential to identify and quantify different cadmium species related to isodecanoate. |

| Liquid Chromatography - Inductively Coupled Plasma - Mass Spectrometry | LC-ICP-MS | Combines liquid chromatography with ICP-MS for element-specific detection of separated species. | Speciation of cadmium, for instance, to determine if it is present as the isodecanoate complex or as other forms. | A powerful tool for quantitative speciation analysis of cadmium. |

| Tandem Mass Spectrometry | MS/MS | Involves multiple stages of mass analysis, usually for structural elucidation of ions. | Structural confirmation of this compound and identification of its transformation products. nih.gov | Provides a higher degree of confidence in the identification of unknown cadmium species. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Cadmium isodecanoate in laboratory settings?

- Methodological Answer : this compound synthesis typically involves reacting cadmium salts (e.g., cadmium nitrate or acetate) with isodecanoic acid under controlled pH and temperature. Key steps include:

- Precipitation : Adjusting pH to 8–10 to facilitate cadmium hydroxide formation, followed by addition of isodecanoic acid .

- Purification : Centrifugation or filtration to isolate the product, followed by washing with non-polar solvents to remove unreacted precursors.

- Characterization : Use FT-IR to confirm carboxylate bonding (peaks at ~1540 cm⁻¹ and ~1450 cm⁻¹ for asymmetric/symmetric COO⁻ stretches) and XRD for crystallinity analysis. Thermogravimetric analysis (TGA) can assess thermal stability .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer :

- Dermal Exposure : Use nitrile gloves and lab coats; studies on structurally similar cadmium compounds (e.g., acrylates/cadmium crosspolymers) show no significant irritation at concentrations ≤2.5% in aqueous solutions, but undiluted forms may pose risks .

- Inhalation Control : Conduct reactions in fume hoods to avoid aerosolized particles. Cadmium compounds are classified as carcinogens; adhere to OSHA permissible exposure limits (PEL: 5 µg/m³) .

- Waste Disposal : Neutralize acidic residues before disposal and use sealed containers for cadmium-containing waste .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Methodological Answer :

- Parameter Standardization : Document reaction temperature (±1°C), stirring rate (±10 rpm), and solvent purity (e.g., ≥99% isodecanoic acid).

- Data Replication : Perform triplicate experiments and report mean values with standard deviations for yield, purity, and particle size .

- Reference Materials : Use certified cadmium salts and cross-validate characterization results with published spectra (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in aqueous and organic solvents be resolved?

- Methodological Answer :

- Controlled Variables : Replicate experiments under identical conditions (e.g., 25°C, 1 atm) while varying solvent polarity. For example, solubility in polar solvents (e.g., water) may decrease at neutral pH due to cadmium hydroxide precipitation, while non-polar solvents (e.g., hexane) exhibit higher solubility .

- Data Reconciliation : Compare results with thermodynamic models (e.g., Pitzer equations) to account for ionic strength effects. Discrepancies in literature may arise from uncontrolled oxidation states or impurities in starting materials .

- Advanced Techniques : Use small-angle X-ray scattering (SAXS) to study micelle formation in solvent systems, which influences solubility .

Q. What experimental strategies optimize this compound’s catalytic efficiency in polymer crosslinking applications?

- Methodological Answer :

- Surface Modification : Functionalize this compound with ligands (e.g., thiols) to enhance compatibility with polymer matrices.

- Kinetic Studies : Monitor crosslinking rates via rheometry or DSC, correlating with cadmium concentration (e.g., 0.1–2.0 wt%) and curing temperature .

- Contradiction Analysis : If lower catalytic activity is observed despite optimal loading, assess particle agglomeration via TEM and redisperse using ultrasonication .

Q. How can researchers address anomalous leaching behavior observed in this compound-containing composites?

- Methodological Answer :

- Mechanistic Investigation : Perform time-resolved leaching experiments (e.g., in 2.2N H₂SO₄) to track cadmium release. Anomalies, such as linear dissolution rates instead of exponential decay, may indicate particle fracturing or passivation layer formation .

- Microstructural Analysis : Use SEM-EDS to identify tellurium or oxide layers on leached particles, which may act as diffusion barriers .

- Modeling : Apply shrinking-core or Avrami models to differentiate between surface reaction and diffusion-controlled mechanisms .

Data Presentation and Analysis

Q. What are best practices for presenting this compound research data in academic publications?

- Methodological Answer :

- Tables/Figures : Include solubility plots (solubility vs. pH), TGA curves, and XRD patterns. Reference analogous data from studies on cadmium telluride (Figure 2 in ) or acrylate crosspolymers (Table 6 in ).

- Statistical Reporting : Use ANOVA for multi-variable experiments (e.g., temperature, concentration) and report p-values with effect sizes .

- Reproducibility Section : Detail equipment calibration (e.g., pH meters ±0.01 units) and raw data archiving in repositories like Zenodo .

Ethical and Compliance Considerations

Q. How should researchers navigate intellectual property concerns when publishing this compound findings?

- Methodological Answer :

- Prior Art Review : Use databases like SciFinder or Reaxys to verify novelty before filing patents .

- Open Science : For non-proprietary work, share synthetic protocols via platforms like Protocols.io , citing Creative Commons licenses .

- Collaboration Agreements : Define data ownership in multi-institutional studies to avoid disputes, referencing NIH or EU Horizon guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.